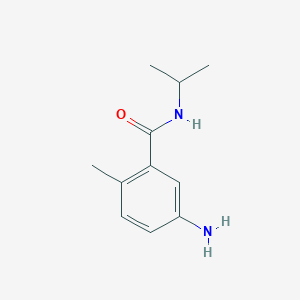
5-(4-Butylbenzoyl)-2-chloropyridine
Overview
Description
5-(4-Butylbenzoyl)-2-chloropyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic compounds. This compound is characterized by the presence of a butylbenzoyl group attached to the 5-position of the pyridine ring and a chlorine atom at the 2-position. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Butylbenzoyl)-2-chloropyridine typically involves the acylation of 2-chloropyridine with 4-butylbenzoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:
2-chloropyridine+4-butylbenzoyl chlorideAlCl3this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
5-(4-Butylbenzoyl)-2-chloropyridine undergoes various types of chemical reactions, including:
Electrophilic Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the chlorine atom can be replaced by other electrophiles.
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic substitution reactions.
Reduction: The carbonyl group in the butylbenzoyl moiety can be reduced to an alcohol.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used under basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products Formed
Electrophilic Substitution: Products include brominated or nitrated derivatives of the original compound.
Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the chlorine atom.
Reduction: The major product is 5-(4-butylbenzyl)-2-chloropyridine.
Scientific Research Applications
5-(4-Butylbenzoyl)-2-chloropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: It is used in the production of specialty chemicals and materials, including liquid crystalline polymers.
Mechanism of Action
The mechanism of action of 5-(4-Butylbenzoyl)-2-chloropyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. The butylbenzoyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins, while the pyridine ring can participate in π-π interactions with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A simpler analog without the butylbenzoyl group.
4-Butylbenzoyl Chloride: A precursor used in the synthesis of the target compound.
5-(4-Butylbenzoyl)-2-bromopyridine: A similar compound with a bromine atom instead of chlorine.
Uniqueness
5-(4-Butylbenzoyl)-2-chloropyridine is unique due to the presence of both the butylbenzoyl group and the chlorine atom, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields of research and industry.
Properties
IUPAC Name |
(4-butylphenyl)-(6-chloropyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-2-3-4-12-5-7-13(8-6-12)16(19)14-9-10-15(17)18-11-14/h5-11H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NETFNRUZCKDQRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


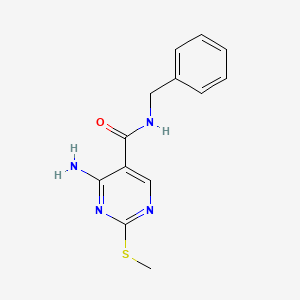
![1-[2-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid](/img/structure/B1522363.png)
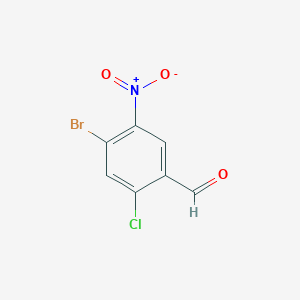
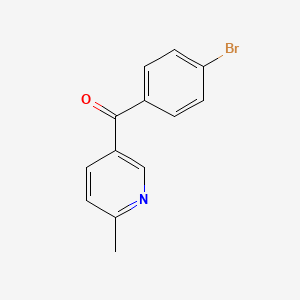
![tert-butyl N-{[4-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]methyl}carbamate](/img/structure/B1522368.png)
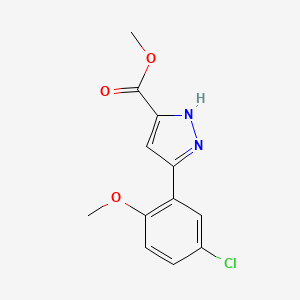
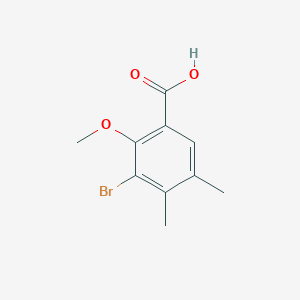
![5-[(4-Aminophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1522372.png)
![1-[(4-Bromo-2-thienyl)methyl]piperazine dihydrochloride](/img/structure/B1522375.png)


